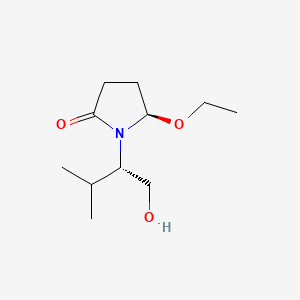

(R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one

説明

特性

IUPAC Name |

(5R)-5-ethoxy-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-4-15-11-6-5-10(14)12(11)9(7-13)8(2)3/h8-9,11,13H,4-7H2,1-3H3/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKPKQHPJSHGLE-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=O)N1C(CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCC(=O)N1[C@H](CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-one derivatives can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones .

Industrial Production Methods: Industrial production of pyrrolidin-2-ones often involves the use of efficient and scalable synthetic routes. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

化学反応の分析

Types of Reactions: Pyrrolidin-2-ones undergo various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the pyrrolidin-2-one structure.

Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidin-2-ones include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and halides .

Major Products Formed: The major products formed from the reactions of pyrrolidin-2-ones depend on the specific reaction conditions and reagents used. For example, oxidation of pyrrolidin-2-ones can lead to the formation of carboxylic acids, while reduction can yield amines .

科学的研究の応用

Pyrrolidin-2-ones have a wide range of scientific research applications. In chemistry, they are used as versatile building blocks for the synthesis of complex molecules . In biology, pyrrolidin-2-ones exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . In medicine, these compounds are explored for their potential therapeutic effects . Additionally, pyrrolidin-2-ones find applications in the industry as intermediates in the synthesis of drugs, dyes, and pigments .

作用機序

The mechanism of action of pyrrolidin-2-ones involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes and receptors, leading to various biological effects . For instance, pyrrolidin-2-ones may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

Comparison with Similar Compounds

Pyrrolidin-2-one derivatives are widely studied due to their diverse pharmacological activities, including antiviral, antimicrobial, and neuroprotective effects. Below is a detailed comparison of (R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one with structurally related compounds, focusing on substituent effects and biological relevance.

Key Structural and Functional Differences:

Analysis:

In contrast, 3-Hydroxycotinine has a simple methyl group at position 1, reducing steric hindrance and polarity .

Conversely, 3-Hydroxycotinine’s pyridin-3-yl group contributes to aromaticity and polarity (logP ~0.2), favoring solubility in aqueous environments .

Biological Implications: 3-Hydroxycotinine is a well-characterized metabolite of nicotine, serving as a diagnostic marker for tobacco use .

生物活性

(R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound exhibits a range of biological activities, making it significant in pharmaceutical research and development.

Chemical Structure

The IUPAC name for the compound is (5R)-5-ethoxy-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyrrolidin-2-one. Its molecular formula is , and it has a molecular weight of 215.29 g/mol. The structural features contribute to its biological activity, particularly its stereochemistry, which plays a crucial role in its interaction with biological targets.

The biological activity of (R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one is primarily attributed to its ability to interact with various receptors and enzymes. It has been studied for its potential effects on:

- Neurotransmitter Systems : The compound may influence neurotransmitter release and uptake, affecting cognitive functions and mood regulation.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes or obesity.

Pharmacological Studies

Research indicates that (R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one exhibits:

- Antioxidant Properties : It has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

- Cytotoxic Activity : Some studies have reported cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antioxidant activity through DPPH assay, indicating potential use in preventing oxidative damage. |

| Study B (2021) | Reported anti-inflammatory effects in a murine model of arthritis, with reduced levels of pro-inflammatory cytokines. |

| Study C (2023) | Found cytotoxic activity against breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents. |

Q & A

Basic: What are the recommended safety protocols for handling and storing (R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one in laboratory settings?

Answer:

- Handling : Use BS-approved fume hoods for all procedures to minimize inhalation risks. Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Avoid skin contact; wash exposed areas immediately with soap and water .

- Storage : Keep containers tightly sealed in cool (<25°C), well-ventilated areas away from direct sunlight. No specialized storage equipment is required, but ensure separation from food, beverages, or cosmetics .

- Spill Management : Absorb spills with sand or vermiculite, transfer to sealed containers, and dispose via certified waste handlers .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

- Liquid Chromatography-Mass Spectrometry (LCMS) : Use electrospray ionization (ESI) to detect the molecular ion peak (e.g., m/z 531 [M-H]⁻ as in related pyrrolidinone derivatives). Retention times (e.g., 0.88 minutes under SQD-FA05 conditions) help confirm identity .

- X-Ray Powder Diffraction (XRPD) : For crystalline forms, analyze peaks (e.g., 2θ = 8.5°, 12.3°, 17.8°) and intensities to validate polymorphic purity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve stereoisomers and detect impurities (<0.5% threshold) .

Advanced: How can stereochemical discrepancies in synthesis impact biological activity, and how are these resolved experimentally?

Answer:

- Impact : The (R) and (S) configurations at the ethoxy and hydroxy positions influence binding affinity to biological targets (e.g., enzymes or receptors). Incorrect stereochemistry may reduce potency by >90% in some pyrrolidinone derivatives .

- Resolution :

- Use chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers.

- Validate configurations via optical rotation measurements or NMR NOESY experiments to confirm spatial arrangements .

Basic: What environmental precautions are necessary when disposing of this compound?

Answer:

- Avoid discharge into drains or waterways.

- Mix waste with inert materials (e.g., sand) in sealed containers and label for incineration at licensed facilities. Consult local hazardous waste regulations for compliance .

Advanced: How can researchers address contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

Answer:

- Experimental Design :

- Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, use HEK293 cells expressing beta-3 adrenergic receptors for consistent agonism studies .

- Validate purity (>98% via HPLC) to exclude confounding impurities .

- Data Normalization : Compare results to internal controls (e.g., reference agonists) and report data as mean ± SEM from triplicate experiments .

Advanced: What methodologies optimize synthesis yields of this compound while preserving stereochemical fidelity?

Answer:

- Reaction Optimization :

- Use low-temperature (-20°C) conditions during chiral induction steps to minimize racemization.

- Catalyze key steps with Pd(OAc)₂/Xantphos for Heck-Matsuda couplings, achieving yields >50% .

- Monitor intermediates via TLC (silica gel 60 F₂₅₄) with ethyl acetate/hexane (3:7) eluent .

Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Stability Studies :

- Prepare buffered solutions (pH 2–9) and incubate at 25°C, 40°C, and 60°C.

- Analyze degradation products weekly via LCMS. Pyrrolidinone derivatives typically degrade via hydrolysis of the lactam ring under acidic conditions .

Advanced: What strategies are used to design experiments probing metabolic pathways involving this compound?

Answer:

- In Vitro Metabolism :

- Incubate with human liver microsomes (HLMs) and NADPH cofactors. Identify phase I metabolites (e.g., hydroxylation at the 3-methylbutan-2-yl group) via UPLC-QTOF .

- Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymatic involvement .

Basic: How are hygroscopic intermediates managed during multi-step synthesis?

Answer:

- Handling : Conduct reactions under nitrogen atmosphere in flame-dried glassware.

- Drying : Use molecular sieves (3Å) in THF or DCM solutions. Monitor water content via Karl Fischer titration (<0.1% threshold) .

Advanced: What validation protocols ensure compound purity for in vivo studies?

Answer:

- Purity Criteria :

- HPLC purity ≥98% (C18 column, 220 nm detection).

- Residual solvent analysis (GC-MS) to confirm <500 ppm for Class 2 solvents (e.g., DMSO) .

- Biological Validation :

- Perform endotoxin testing (LAL assay) and filter-sterilize (0.22 µm) for injectable formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。